molecular formula C20H17N3OS3 B4009410 2-(1,3-benzothiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

2-(1,3-benzothiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No. B4009410
M. Wt: 411.6 g/mol
InChI Key: BETOUEBRQCYTKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various strategies, including the reaction of N-substituted thioureas with thionyl chloride leading to oxidative cyclization, producing benzothiazole derivatives without forming thiazolines or oxazolines. This method confirms the versatile approaches available for constructing the benzothiazole framework under specific conditions (Iwakura & Kurita, 1970).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including "2-(1,3-benzothiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide," can be elucidated using various spectral techniques such as 1H NMR, 13C NMR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, confirming the positions and nature of substituents around the benzothiazole nucleus (Uzma Yunus et al., 2007).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including Knoevenagel condensation and reactions with activated chlorocompounds. These reactions lead to the formation of poly-substituted thiophenes and 1,3,4-thiadiazoles incorporating the benzothiazole moiety. Such reactivity patterns underline the chemical versatility and reactivity of the benzothiazole core, allowing for the synthesis of a wide range of compounds with potentially diverse properties (K. A. Ali et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting points, and crystalline structure, can be significantly influenced by the nature of the substituents attached to the core structure. X-ray crystallographic studies offer insight into the crystalline arrangement and intermolecular interactions, aiding in the understanding of how structural variations affect physical properties (P. Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophiles, nucleophiles, or oxidizing agents, are crucial for understanding the behavior of benzothiazole derivatives in various chemical environments. Studies on the reactivity and stability of these compounds under different conditions can provide valuable insights into their potential applications and mechanisms of action in chemical reactions (Gunaganti Naresh et al., 2014).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS3/c1-2-16(26-20-22-14-10-6-7-11-17(14)27-20)18(24)23-19-21-15(12-25-19)13-8-4-3-5-9-13/h3-12,16H,2H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETOUEBRQCYTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
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2-(1,3-benzothiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
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2-(1,3-benzothiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
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2-(1,3-benzothiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
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2-(1,3-benzothiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Reactant of Route 6
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2-(1,3-benzothiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

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